molecular formula C16H19N7O3S2 B2431827 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852170-27-5

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2431827
CAS RN: 852170-27-5
M. Wt: 421.49
InChI Key: BXUBPLJWZNZLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H19N7O3S2 and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

A study by Fadda et al. (2017) focused on the synthesis of various heterocycles, such as pyrrole, pyridine, and others, using a related compound as a precursor. These heterocycles have potential applications in different scientific fields, including material science and pharmaceuticals (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Insecticidal and Antimicrobial Properties

The insecticidal potential of related compounds was assessed against the cotton leafworm, indicating a possible application in agricultural pest control (Fadda et al., 2017). Additionally, El-Sayed et al. (2015) synthesized derivatives with antimicrobial properties, highlighting their potential use in combating microbial infections (El-Sayed, Shaldom, & Al Mazrouee, 2015).

Anticancer Applications

Research by Abu-Melha (2021) on N-aryl derivatives showed cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Abu-Melha, 2021). Similarly, Çevik et al. (2020) synthesized thiadiazole derivatives and evaluated their anticancer activities, indicating promising results against specific cancer cell lines (Çevik, Osmaniye, Levent, Sağlık, Çavuşoğlu, Karaduman, Özkay, & Kaplancıklı, 2020).

Neuroinflammatory Imaging

A study by Damont et al. (2015) explored the use of pyrazolo[1,5-a]pyrimidines, closely related to the compound , as ligands for imaging neuroinflammatory processes, which could be beneficial in neurological research (Damont, Médran-Navarrete, Cacheux, Kuhnast, Pottier, Bernards, Marguet, Puech, Boisgard, & Dollé, 2015).

Glutaminase Inhibition for Cancer Therapy

Shukla et al. (2012) investigated analogs of thiadiazole compounds as inhibitors of kidney-type glutaminase, which is crucial in cancer metabolism. Their research highlights the potential of these compounds in developing new cancer treatments (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

properties

IUPAC Name

2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S2/c1-5-8-17-12-11(14(25)23(4)16(26)22(12)3)13(18-8)27-7-9(24)19-15-21-20-10(6-2)28-15/h5-7H2,1-4H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUBPLJWZNZLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC(=O)NC3=NN=C(S3)CC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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